![molecular formula C14H13N3O5 B2801702 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide CAS No. 868232-05-7](/img/structure/B2801702.png)
2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide
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Description
2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide, also known as NBQX, is a non-competitive antagonist of the glutamate receptor. It is a synthetic compound that has been widely used in scientific research for its ability to block the action of glutamate, an excitatory neurotransmitter in the central nervous system.
Scientific Research Applications
Chemical Reactions and Products : A study focused on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, producing various chemical products such as methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. This research is significant for understanding the chemical behavior and potential applications of similar compounds (O'callaghan et al., 1999).
Cyanoacetylenes Chemistry : Another study explored the preparation and reactions of cyano-ynamines and corresponding cyano-enamines, which are related to the target compound. This research provides insights into the broader chemical family to which the compound belongs (Sasaki & Kojima, 1970).
Synthesis and Biological Evaluation : A separate study synthesized benzothiazole derivatives, including compounds structurally similar to the target molecule, and evaluated their potential as antitumor agents. This indicates possible medicinal applications for related compounds (Yoshida et al., 2005).
Antimycobacterial Activity : Research into 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted prop-2-enamides, closely related to the target compound, has been conducted to assess their effectiveness against Mycobacterium tuberculosis. This suggests potential therapeutic applications (Sanna et al., 2002).
Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to the target compound, showed their use in colorimetric sensing of fluoride anions. This highlights a potential application in chemical sensing technologies (Younes et al., 2020).
properties
IUPAC Name |
2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8(2)16-14(18)10(6-15)3-9-4-12-13(22-7-21-12)5-11(9)17(19)20/h3-5,8H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGXIBCICUUUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide |
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